REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2].[C-:13]#[N:14].[Na+].[Cl-].[NH4+:17].[OH-].[NH4+]>O>[C:1]([N:6]1[CH2:11][CH2:10][C:9]([NH2:17])([C:13]#[N:14])[CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
88.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with a small amount of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to 1/2 volume
|
Type
|
CUSTOM
|
Details
|
triturated with hexane
|
Type
|
FILTRATION
|
Details
|
The resulting precipate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)N1CCC(CC1)(C#N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |